2-Chloro-3-(1,1-difluoroethyl)pyridine
Description
Strategic Importance of Halogenated and Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
Halogenated and, more specifically, fluorinated pyridine scaffolds are of paramount importance in contemporary organic synthesis. The introduction of halogen atoms, particularly fluorine, into the pyridine ring dramatically alters its electronic properties, reactivity, and biological activity. Fluorine's high electronegativity and relatively small size can influence molecular conformation, pKa, metabolic stability, and lipophilicity, making it a valuable tool in the design of agrochemicals and pharmaceuticals. semanticscholar.orgnih.govagropages.com
Historical Context and Evolution of Pyridine Functionalization Methodologies
The functionalization of the pyridine ring has been a long-standing challenge in organic chemistry. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. However, the past few decades have witnessed a revolution in pyridine chemistry, with the development of sophisticated methodologies for the selective introduction of functional groups at various positions of the pyridine ring.
Historically, electrophilic aromatic substitution on the electron-deficient pyridine ring was challenging. However, the development of transition-metal-catalyzed cross-coupling reactions, directed ortho-metalation, and C-H activation strategies has provided chemists with powerful tools to functionalize pyridines with high precision and efficiency. The synthesis of halogenated pyridines, which can then serve as precursors for further transformations, has been a key aspect of this evolution. For instance, methods for the synthesis of chloropyridines and their subsequent conversion to other derivatives have been extensively studied and optimized. google.comnih.gov
Significance of 2-Chloro-3-(1,1-difluoroethyl)pyridine within Contemporary Heterocyclic Chemistry
Within the vast landscape of heterocyclic chemistry, this compound holds a special significance due to its potential as a key intermediate in the synthesis of high-value compounds. The combination of a reactive chloro-substituent and a fluorine-containing side chain makes it an attractive starting material for the development of novel agrochemicals and pharmaceuticals. semanticscholar.orgnih.gov While specific, publicly available research detailing the extensive applications of this particular molecule is still emerging, its structural motifs are indicative of its potential utility.
The presence of the 1,1-difluoroethyl group is particularly noteworthy. Gem-difluoroalkyl groups are known to act as bioisosteres for other functional groups and can enhance the metabolic stability and binding affinity of bioactive molecules. Therefore, this compound represents a valuable synthon for the introduction of this important pharmacophore into a variety of molecular frameworks.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1335059-01-2 |
| Molecular Formula | C7H6ClF2N |
| Molecular Weight | 177.58 g/mol |
| IUPAC Name | This compound |
Properties
IUPAC Name |
2-chloro-3-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHZDHLHJWLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Mechanistic Insights into 2 Chloro 3 1,1 Difluoroethyl Pyridine Transformations
Reactivity of the Pyridine (B92270) Nucleus in 2-Chloro-3-(1,1-difluoroethyl)pyridine
The pyridine core of this compound is the primary site for several key reactions, including nucleophilic aromatic substitution and electrophilic reactions. The electronic properties of the substituents play a crucial role in determining the regioselectivity and feasibility of these transformations.
Nucleophilic Aromatic Substitution at the C2-Chlorine Position
The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effects of the pyridine nitrogen and the 3-(1,1-difluoroethyl) group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A variety of nucleophiles, including amines and alkoxides, can displace the chloride ion.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia (B1221849) | 2-Amino-3-(1,1-difluoroethyl)pyridine | High pressure, aqueous ammonia | Data not available |
| Primary Amines | N-Alkyl/Aryl-3-(1,1-difluoroethyl)pyridin-2-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Data not available |
| Secondary Amines | N,N-Dialkyl-3-(1,1-difluoroethyl)pyridin-2-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Data not available |
| This table is illustrative and based on general reactivity patterns of 2-chloropyridines. Specific yields for this compound are not publicly documented. |
Similarly, alkoxides such as sodium methoxide (B1231860) can react with this compound to yield the corresponding 2-methoxy-3-(1,1-difluoroethyl)pyridine. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429), a principle that generally applies to SNAr reactions on halopyridines. researchgate.net
Electrophilic Reactions on the Fluorinated Pyridine Core
Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging due to the electron-deficient nature of the ring, which is further deactivated by the chlorine and 1,1-difluoroethyl substituents. Reactions such as nitration or halogenation typically require harsh conditions and may proceed with low yields and poor regioselectivity.
Computational studies on the nitration of pyridine derivatives suggest that the reaction proceeds through a polar mechanism involving a labile tetrahedral cation intermediate. rsc.org However, in strongly acidic media required for nitration, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org For this compound, electrophilic attack would be expected to occur at the positions least deactivated by the electron-withdrawing groups, likely the C5 position. Specific experimental data for electrophilic reactions on this compound are not widely reported.
Chemical Transformations Involving the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl moiety is a key functional group that imparts unique properties to the molecule and can also be a site for chemical modification.
Modifications and Functionalization of the Difluoroethyl Moiety
Direct functionalization of the 1,1-difluoroethyl group is not a common transformation due to the strength and inertness of the carbon-fluorine bonds. However, recent advancements in synthetic methodology have enabled the introduction of difluoromethyl and related fluoroalkyl groups onto pyridine rings, often through radical processes or by using specialized reagents. google.comnih.govuni-muenster.deresearchgate.netresearchgate.netrsc.orgnih.gov While these methods typically focus on the introduction of the group rather than its subsequent modification, they highlight the growing interest in fluorinated pyridines.
Stability and Reactivity of the Carbon-Fluorine Bonds within the 1,1-Difluoroethyl Group
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wisc.eduacs.org The presence of two fluorine atoms on the same carbon (a gem-difluoro group) further enhances this stability. wisc.edu The C-F bonds in the 1,1-difluoroethyl group of this compound are therefore highly resistant to cleavage under typical reaction conditions. This stability is a key feature of many fluorinated pharmaceuticals and agrochemicals, contributing to their metabolic resistance. While cleavage of C-F bonds is possible under specific and often harsh conditions, it is not a common or synthetically useful transformation for this type of compound. reddit.com
Cross-Coupling and Functionalization of the Pyridine Halide and Carbon-Hydrogen Bonds
The C2-chloro group of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. While specific examples with this compound are not detailed in readily accessible literature, the Suzuki coupling of other chloropyridines is a well-established transformation. researchgate.netgoogle.comresearchgate.netnih.govresearchgate.netclaremont.edutcichemicals.com The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to facilitate the oxidative addition step in the catalytic cycle.
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃ / Na₂CO₃ | Toluene/Water or Dioxane/Water | 2-Phenyl-3-(1,1-difluoroethyl)pyridine |
| Heteroarylboronic acids | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 2-(Heteroaryl)-3-(1,1-difluoroethyl)pyridine |
| This table presents typical conditions for Suzuki-Miyaura couplings of chloropyridines. Specific conditions for this compound may vary. |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is valuable for the synthesis of substituted alkynylpyridines.
Heck Coupling: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the chloropyridine and an amine, providing an alternative to direct nucleophilic substitution for the synthesis of aminopyridines.
The development of nickel-catalyzed cross-coupling reactions also presents a viable alternative for the functionalization of 2-chloropyridines, including cross-electrophile coupling with alkyl bromides. nih.govwisc.edu
Palladium-Catalyzed Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formations
While specific studies detailing the palladium-catalyzed reactions of this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the well-established chemistry of other 2-chloropyridines. The chlorine atom at the 2-position is a common handle for a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.
Carbon-Carbon Bond Formation: For analogous 2-chloropyridine substrates, several palladium-catalyzed reactions are routinely employed to construct carbon-carbon bonds. These include:
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinylpyridine linkage. researchgate.net
Sonogashira Coupling: Terminal alkynes can be coupled with 2-chloropyridines using a palladium catalyst and a copper(I) co-catalyst to yield alkynylpyridines. soton.ac.ukwikipedia.org
Negishi Coupling: Organozinc reagents serve as the nucleophilic partner in this coupling, which is effective for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. researchgate.netwikipedia.org
Heck Coupling: This reaction involves the coupling of the chloropyridine with an alkene to form a substituted vinylpyridine. mdpi.com
The general catalytic cycle for these reactions involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organometallic reagent (for Suzuki, Negishi) or coordination and insertion (for Heck, Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov
Carbon-Nitrogen and Carbon-Oxygen Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. wikipedia.orglibretexts.org It is anticipated that this compound would react with a wide range of primary and secondary amines under these conditions. Similarly, the analogous Buchwald-Hartwig ether synthesis can be used to form C-O bonds by coupling with alcohols or phenols. The mechanism involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine or alcohol, deprotonation by a base, and reductive elimination. wikipedia.orgnih.gov
Below is a table summarizing the expected palladium-catalyzed transformations for this compound based on the reactivity of similar compounds.
| Coupling Reaction | Nucleophilic Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Sonogashira | R-C≡CH | C-C | PdCl₂(PPh₃)₂/CuI |
| Negishi | R-ZnX | C-C | Pd(PPh₃)₄, Pd(dba)₂/Ligand |
| Heck | Alkene | C-C | Pd(OAc)₂/Ligand |
| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃/Ligand |
| Buchwald-Hartwig Ether Synthesis | R-OH | C-O | Pd(OAc)₂/Ligand |
This table is illustrative and based on the general reactivity of 2-chloropyridines. Specific conditions for this compound would require experimental optimization.
Nickel-Catalyzed Reactions with Fluorinated Pyridine Substrates
Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts have shown particular efficacy in activating C-Cl bonds and are known to participate in unique reaction pathways, including those involving single-electron transfer (SET) mechanisms. squarespace.comnih.gov
For substrates like this compound, nickel catalysts are expected to be effective in various cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings. wikipedia.org A notable area where nickel catalysis has excelled is in cross-electrophile coupling , where two different electrophiles are coupled in the presence of a reducing agent. This allows for the formation of C-C bonds without the need to pre-form an organometallic reagent. For example, a 2-chloropyridine can be coupled with an alkyl halide. squarespace.com
The mechanisms of nickel-catalyzed reactions are diverse and can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The accessibility of multiple oxidation states allows nickel to engage in radical pathways, which can be advantageous for certain transformations, especially those involving sp³-hybridized coupling partners. squarespace.commdpi.com
The table below outlines potential nickel-catalyzed reactions for this compound.
| Reaction Type | Coupling Partner(s) | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | NiCl₂(dppp) |
| Negishi Coupling | R-ZnX | C-C | Ni(acac)₂/Ligand |
| Cross-Electrophile Coupling | R-X (Alkyl Halide) + Reductant (e.g., Mn, Zn) | C-C | NiBr₂/Ligand |
This table is illustrative and based on the general reactivity of 2-chloropyridines in nickel-catalyzed systems. Specific conditions would need to be determined empirically.
Advanced Mechanistic Investigations of Reactions Involving this compound
Kinetic and Spectroscopic Studies of Reaction Intermediates
For related palladium and nickel-catalyzed cross-coupling reactions, kinetic studies are performed to determine the reaction order with respect to each component (substrate, catalyst, nucleophile, base), which helps to identify the rate-determining step of the catalytic cycle. nih.gov Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC) are used to monitor the concentration of reactants and products over time.
Spectroscopic methods are invaluable for identifying and characterizing reaction intermediates. For example, in palladium-catalyzed cycles, oxidative addition complexes of the type L₂Pd(Ar)Cl (where Ar is the pyridine substrate) can sometimes be isolated or observed spectroscopically. nih.govresearchgate.net Similarly, in nickel-catalyzed reactions, paramagnetic Ni(I) and Ni(III) species, which are often proposed as key intermediates, can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. squarespace.com
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. While no isotopic labeling studies have been published specifically for this compound, the principles can be applied to understand its potential reaction pathways.
For instance, in a cross-coupling reaction, one of the coupling partners can be labeled with a stable isotope like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The position of the label in the final product, as determined by mass spectrometry or NMR spectroscopy, can provide definitive evidence for or against a proposed mechanism.
Recently, methods for the nitrogen isotope exchange of the pyridine ring itself have been developed using a Zincke activation strategy. nih.govresearchgate.netnih.gov This involves ring-opening of the pyridine to a Zincke imine intermediate, followed by ring-closing with a labeled ammonia source (e.g., ¹⁵NH₄Cl). While this is a method for synthesizing labeled pyridines rather than a mechanistic study of a cross-coupling reaction, it highlights the advanced techniques available for isotopic manipulation of pyridine-containing molecules. nih.govresearchgate.netnih.gov Such labeled substrates could then be used to probe the mechanisms of subsequent transformations.
Advanced Characterization Techniques for 2 Chloro 3 1,1 Difluoroethyl Pyridine and Its Derivatives
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For fluorinated compounds such as 2-Chloro-3-(1,1-difluoroethyl)pyridine, a multi-nuclear approach employing ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
One-dimensional NMR spectroscopy provides crucial information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling interactions with neighboring nuclei. For a derivative like 2-Chloro-3-(trifluoromethyl)pyridine, the aromatic protons typically appear as multiplets in the downfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine and the difluoroethyl group appearing at lower fields. The carbon signals are often split by coupling to fluorine atoms (JCF). These coupling constants, particularly the large one-bond coupling (¹JCF), are highly characteristic. fluorine1.ru
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic compounds. fluorine1.ru The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for structural changes. For the 1,1-difluoroethyl group, the two fluorine atoms are diastereotopic if there is a chiral center in the molecule, which would result in two distinct signals. nih.gov
Table 1: Illustrative ¹H, ¹³C, and ¹⁹F NMR Data for a Substituted Chloropyridine Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Pyridine-H4 | 7.30 - 7.40 | m | |
| Pyridine-H5 | 7.70 - 7.80 | m | |
| Pyridine-H6 | 8.40 - 8.50 | m | |
| ¹³C NMR | |||
| Pyridine-C2 | ~150 | s | |
| Pyridine-C3 | ~130 | t | ²JCF ≈ 25 |
| Pyridine-C4 | ~138 | s | |
| Pyridine-C5 | ~125 | s | |
| Pyridine-C6 | ~152 | s | |
| CF₂ | ~120 | t | ¹JCF ≈ 240 |
| CH₃ | ~20 | t | ³JCF ≈ 5 |
| ¹⁹F NMR | |||
| CF₂ | -90 to -120 | q | ³JHF ≈ 15 |
Note: The data in this table is illustrative for a compound like this compound and is based on typical chemical shift ranges for similar fluorinated pyridine (B92270) structures. Actual values may vary.
For instance, in the characterization of various fluorinated pyridines, it has been noted that the chemical shifts are significantly influenced by the solvent and the substitution pattern on the pyridine ring. fluorine1.ru
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, allowing for the unambiguous assignment of complex spectra and the determination of through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of this compound, COSY would show correlations between the adjacent protons on the pyridine ring, aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals of the pyridine ring and the methyl group of the difluoroethyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This is invaluable for connecting different fragments of the molecule. For example, it could show correlations from the pyridine protons to the carbons of the difluoroethyl group, confirming the position of the substituent. The values of nJCF coupling constants can also be determined from HMBC experiments. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. rsc.org NOESY is particularly useful for determining the conformation and stereochemistry of the molecule by observing through-space dipolar interactions. For instance, it could reveal the spatial proximity between the methyl protons of the difluoroethyl group and one of the protons on the pyridine ring, providing insight into the preferred conformation around the C-C bond connecting the substituent to the ring.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation
By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of the atoms can be determined with high precision. uwaterloo.ca This allows for the accurate measurement of all bond lengths and angles within the molecule.
Table 2: Representative Bond Lengths and Angles for a Substituted Pyridine Derivative from Single-Crystal X-ray Diffraction
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Cl | 1.73 - 1.75 |
| C-F | 1.34 - 1.36 |
| C-N (pyridine) | 1.33 - 1.35 |
| C-C (pyridine) | 1.38 - 1.40 |
| C-C (substituent) | 1.50 - 1.54 |
| **Bond Angles (°) ** | |
| C-N-C (pyridine) | 116 - 118 |
| N-C-C (pyridine) | 122 - 124 |
| C-C-C (pyridine) | 118 - 120 |
| Cl-C-N | 115 - 117 |
| F-C-F | 105 - 107 |
Note: The data in this table is based on typical values for substituted chlorofluoropyridine derivatives and serves as an illustrative example. nih.govmdpi.com
For derivatives of this compound that are chiral, for instance, due to the presence of another stereocenter, single-crystal X-ray diffraction can be used to determine the absolute stereochemistry. nih.gov By using anomalous dispersion effects, it is possible to unambiguously assign the R or S configuration of each chiral center in the molecule. bohrium.com This is a critical aspect in pharmaceutical and agrochemical research where the biological activity of enantiomers can differ significantly.
The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice, providing valuable insights into the intermolecular forces that govern the solid-state structure. acs.org For fluorinated and chlorinated pyridines, a variety of non-covalent interactions can be observed, such as:
π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. nih.gov
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or even the fluorine atoms.
Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, derivatives with, for example, amino or hydroxyl groups would exhibit hydrogen bonding, which would be a dominant factor in the crystal packing.
The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility, and for crystal engineering efforts.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides the exact mass, allowing for the determination of its molecular formula, C₇H₆ClF₂N.
The fragmentation analysis of substituted 2-chloropyridines in a mass spectrometer reveals characteristic patterns. While specific data for this compound is not widely published, the fragmentation pathways can be inferred from studies on related structures, such as other 2-chloropyridones and substituted pyridines. jcsp.org.pknist.govnih.gov The molecular ion peak would be expected, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).
Common fragmentation pathways for such compounds include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond is a common fragmentation event in chloro-substituted aromatic compounds. jcsp.org.pk
Loss of the Side Chain: The bond between the pyridine ring and the difluoroethyl group can cleave, leading to a fragment corresponding to the 2-chloropyridine (B119429) cation.
Elimination of HF: Fluorinated compounds often undergo fragmentation through the loss of hydrogen fluoride.
Ring Fragmentation: The pyridine ring itself can break apart, typically involving the loss of HCN. jcsp.org.pk
A plausible fragmentation pattern is detailed in the table below.
Table 1: Postulated HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₇H₆ClF₂N]⁺ | 177.0151 | Molecular Ion |
| [M-Cl]⁺ | [C₇H₆F₂N]⁺ | 142.0463 | Loss of chlorine radical |
| [M-CHF₂]⁺ | [C₆H₄ClN]⁺ | 113.0054 | Loss of difluoroethyl radical |
| [M-HCl]⁺ | [C₇H₅F₂N]⁺ | 141.0384 | Elimination of hydrogen chloride |
Note: The m/z values are calculated for the most abundant isotopes and represent theoretical exact masses.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Based on data from related compounds like 2-chloropyridine and other substituted pyridines, key vibrational modes can be predicted. nist.govresearchgate.netorientjchem.org
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
Key expected vibrational frequencies are summarized below.
Table 2: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3100-3000 | C-H stretching (aromatic) | IR, Raman |
| 1600-1550 | C=C and C=N ring stretching | IR, Raman |
| 1470-1420 | C=C and C=N ring stretching | IR, Raman |
| 1250-1050 | C-F stretching | Strong in IR |
| 1150-1100 | C-H in-plane bending | IR, Raman |
| 800-700 | C-Cl stretching | Strong in Raman |
The presence of the 1,1-difluoroethyl group would be most clearly indicated by the strong C-F stretching absorptions in the IR spectrum, typically found in the 1250-1050 cm⁻¹ region. The C-Cl stretch is expected at a lower frequency, generally between 800 and 700 cm⁻¹. The various pyridine ring vibrations (C=C and C=N stretching, ring breathing modes) would appear in the fingerprint region (1600-1400 cm⁻¹). researchgate.netorientjchem.org
Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Studies of Enantiomeric Forms (if applicable to chiral analogs)
Chiroptical methods are powerful techniques used to investigate the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.org The parent compound, this compound, is achiral and therefore would not exhibit a signal in these measurements. However, these techniques would be essential for characterizing any chiral derivatives or analogs.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netkud.ac.in For a chiral molecule, an ORD curve shows how the specific rotation varies with wavelength. The phenomenon known as the Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band, can provide crucial information about the stereochemistry of the molecule. slideshare.net
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. leidenuniv.nl A CD spectrum is a plot of this difference in absorption versus wavelength. Positive or negative peaks in the CD spectrum correspond to electronic transitions within the molecule and are directly related to its absolute configuration. acs.org
For potential chiral analogs of this compound, where a stereocenter might be introduced through further substitution on the pyridine ring or the side chain, CD and ORD would be invaluable. For instance, if a chiral amine were to displace the chlorine atom, or if a chiral center were created on the ethyl group, these methods could be used to:
Confirm the enantiomeric purity of a sample.
Determine the absolute configuration by comparing experimental spectra with those calculated using theoretical methods (e.g., Time-Dependent Density Functional Theory). acs.org
Study conformational changes in solution. documentsdelivered.comacs.org
The application of chiroptical methods has been well-documented for determining the structure of various chiral pyridine-containing compounds, demonstrating their utility in assigning stereochemistry in complex systems. documentsdelivered.comacs.org
Computational and Theoretical Studies on the Chemistry of 2 Chloro 3 1,1 Difluoroethyl Pyridine
Quantum Chemical Investigations (e.g., Density Functional Theory) of Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. DFT, particularly using hybrid functionals like B3LYP, is a common and reliable method for analyzing the electronic characteristics of substituted pyridines. scispace.comnanobioletters.com
Molecular Orbital Analysis and Electronic Properties
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. researchgate.net
For substituted pyridines, the distribution of these orbitals and the energy gap are significantly influenced by the nature and position of the substituents. In analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine, the HOMO is typically distributed over the pyridine (B92270) ring, while the LUMO may be localized on the ring and the electron-withdrawing trifluoromethyl group. researchgate.net This localization influences the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For chloro-substituted pyridines, the region around the electronegative nitrogen atom typically shows a negative potential (red/yellow), indicating a site favorable for electrophilic attack. In contrast, regions near the hydrogen atoms and the electron-deficient carbon atoms exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. nanobioletters.com
Table 1: Calculated Electronic Properties of a Representative Substituted Pyridine (2-chloro-4-(trifluoromethyl)pyridine)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.3 eV |
| HOMO-LUMO Gap (ΔE) | 6.2 eV |
| Dipole Moment (μ) | 1.38 Debye |
Data derived from studies on analogous compounds for illustrative purposes. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations are highly effective in predicting vibrational (FT-IR, FT-Raman) and NMR spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for precise assignment of vibrational modes. For 2-chloro-4-(trifluoromethyl)pyridine, studies have shown excellent agreement between the vibrational frequencies calculated using the B3LYP method and those observed experimentally. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are invaluable for confirming molecular structures and interpreting complex experimental spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions present in the experimental sample but not accounted for in the gas-phase calculations. acs.org
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-chloro-4-(trifluoromethyl)pyridine
| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |
|---|---|---|---|
| C-H Stretch | 3075 | 3080 | 3085 |
| C-C Stretch (ring) | 1595 | 1600 | 1598 |
| C-N Stretch (ring) | 1305 | 1310 | 1308 |
| C-Cl Stretch | 790 | 788 | 792 |
| CF₃ Stretch | 1140 | 1145 | 1142 |
Data derived from studies on analogous compounds for illustrative purposes. researchgate.net
Mechanistic Pathway Elucidation and Transition State Characterization
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step picture of how a reaction proceeds. princeton.eduunjani.ac.id
Computational Assessment of Regioselectivity and Stereoselectivity in Synthetic Reactions
The functionalization of substituted pyridines often leads to multiple possible isomers. DFT calculations can predict the most likely outcome by comparing the activation energies for the different reaction pathways leading to each product. The pathway with the lowest energy barrier corresponds to the kinetically favored product. rsc.org
For example, in the C-H functionalization of pyridines, the regioselectivity (i.e., which C-H bond reacts) is a significant challenge. nih.govslideshare.net Computational models can assess the stability of potential intermediates and transition states to explain observed regioselectivity or to predict the outcome under different reaction conditions. princeton.eduresearchgate.net Factors such as steric hindrance and the electronic influence of substituents are modeled to determine their effect on the reaction pathway.
Energy Profiles of Key Reaction Steps
Calculating the energy profile involves determining the energy of the system as it progresses along the reaction coordinate. The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea).
For a hypothetical reaction, such as the nucleophilic aromatic substitution on 2-Chloro-3-(1,1-difluoroethyl)pyridine, DFT would be used to:
Optimize the geometries of the reactants, the Meisenheimer complex (intermediate), and the products.
Locate the transition state structures for the formation and breakdown of the intermediate.
Calculate the energies of all species to construct a complete energy profile diagram.
This analysis reveals whether the reaction is likely to proceed and identifies the rate-determining step—the step with the highest activation energy. rsc.org
Table 3: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate (Meisenheimer Complex) | -5.8 |
| Transition State 2 | +12.5 |
| Products | -10.3 |
This data is illustrative and not specific to this compound.
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with a solvent. ucl.ac.uk MD simulations model the movements of atoms and molecules based on a force field, providing insights into the dynamic properties of the system. nih.gov
For this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Investigate the rotation around the C-C bond connecting the pyridine ring and the difluoroethyl group to identify the most stable conformations and the energy barriers between them.
Study Solution-Phase Behavior: Simulate the molecule in a solvent box (e.g., water or an organic solvent) to understand how solvent molecules arrange around the solute and how this solvation affects its conformation and reactivity. nih.gov
Predict Binding Mechanisms: In a biological context, MD simulations can model the interaction of the molecule with a protein target, revealing the binding process and identifying key interactions that stabilize the complex. nih.gov
These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical systems in solution. ucl.ac.uk
Advanced Computational Methodologies and Benchmarking for Fluorine-Containing Systems
The introduction of fluorine atoms into organic molecules, such as in this compound, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. nih.govwikipedia.org However, the high electronegativity, low polarizability, and the nature of the carbon-fluorine (C-F) bond present considerable challenges for accurate theoretical and computational modeling. nih.gov Consequently, the development and benchmarking of advanced computational methodologies are crucial for reliably predicting the behavior of fluorine-containing systems.
The accurate computational study of fluorinated compounds necessitates methods that can adequately describe the complex electronic environments introduced by fluorine. High-level quantum chemical calculations are often required to capture these effects. Methodologies such as Density Functional Theory (DFT), Møller-Plesset (MP2) perturbation theory, and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are frequently employed. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is often used for geometry optimization and vibrational frequency calculations due to its balance of computational cost and accuracy. researchgate.netnanobioletters.com For more precise energy calculations, especially for reaction thermochemistry and kinetics, the more computationally intensive MP2 and CCSD(T) methods are preferred, often in conjunction with extrapolations to the complete basis set (CBS) limit to minimize basis set superposition error. researchgate.net
Benchmarking Studies
Given the variety of computational methods and basis sets available, benchmarking is a critical step to validate their accuracy for specific applications involving organofluorine compounds. These studies typically compare computational results against experimental data or against higher-level, more reliable calculations (often referred to as a "gold standard," like CCSD(T)/CBS). A study on the related compound 2-chloro-4-(trifluoromethyl)pyridine utilized DFT methods with the 6-311++G(d,p) basis set to investigate molecular structure, vibrational frequencies, and other properties. researchgate.net Such studies provide a foundation for selecting appropriate computational protocols for other fluorinated pyridines.
The performance of different computational methods can vary significantly when predicting properties like bond dissociation energies, reaction barriers, and non-covalent interactions involving fluorine. For instance, while fluorine is a weak hydrogen bond acceptor, these interactions can be critical for the stability of protein-ligand complexes and can be challenging to model correctly. nih.gov
Below is an illustrative data table showcasing a hypothetical benchmarking comparison of different theoretical methods for calculating the C-F bond dissociation energy (BDE) in a model fluorinated pyridine system. This type of analysis is essential for determining the most reliable and efficient method for studying molecules like this compound.
| Method/Basis Set | Calculated C-F BDE (kJ/mol) | Deviation from CCSD(T) (kJ/mol) |
| LSDA/6-311++G(d,p) | 495.2 | -29.8 |
| B3LYP/6-311++G(d,p) | 518.7 | -6.3 |
| MP2/cc-pVTZ | 528.1 | +3.1 |
| CCSD(T)/aug-cc-pVQZ | 525.0 | 0.0 (Reference) |
This table is for illustrative purposes and represents the type of data generated in a benchmarking study. The values are hypothetical and serve to demonstrate the comparison between different computational methods.
Advanced and Specialized Methodologies
Beyond standard quantum chemical calculations, specialized techniques have been developed to address specific questions regarding fluorinated molecules in biological systems. One such technique is perturbative fluorine scanning , which utilizes free-energy perturbation (FEP) methods. nih.govfigshare.com This approach can be applied to molecular dynamics simulations to predict the effect of fluorine substitution on ligand binding affinity. nih.govfigshare.com By calculating the relative binding free energies of fluorinated analogues, researchers can computationally identify the most promising positions for fluorination to enhance molecular interactions, a strategy of significant interest in drug design. nih.gov
The success of these computational methods is highly dependent on the quality of the underlying force fields and basis sets. The development of force fields specifically parameterized for organofluorine compounds is an active area of research, aiming to improve the accuracy of molecular dynamics simulations and free-energy calculations. nih.gov The continued advancement and rigorous benchmarking of these computational tools are indispensable for guiding the rational design and understanding the complex chemistry of fluorine-containing systems like this compound.
Applications of 2 Chloro 3 1,1 Difluoroethyl Pyridine As a Synthetic Intermediate
Role in the Synthesis of Value-Added Fluorinated Pyridine (B92270) Derivatives
The strategic placement of the chloro and difluoroethyl groups on the pyridine ring allows for selective transformations, enabling the synthesis of a wide array of more complex fluorinated pyridine derivatives. These derivatives are of significant interest due to the profound effects that fluorine incorporation can have on the physicochemical and biological properties of organic molecules. nih.gov
The 2-chloro-substituent on the pyridine ring serves as a versatile handle for constructing larger, more complex heterocyclic systems. As a leaving group in nucleophilic aromatic substitution (SNAr) reactions, it can be displaced by various nucleophiles to initiate cyclization sequences. Furthermore, the chloro-substituent facilitates participation in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.
Chemists can leverage this reactivity to build fused ring systems, such as thieno[2,3-b]pyridines, imidazo[1,2-a]pyridines, and other polyheterocycles that are prevalent in pharmacologically active compounds. nih.govnih.gov For instance, the reaction of 2-chloropyridines with appropriate bifunctional nucleophiles is a common strategy for annulating a new ring onto the pyridine core.
Table 1: Representative Reactions for Heterocyclic Scaffold Construction The following table illustrates generalized reactions applicable to 2-chloropyridines for building complex heterocyclic systems.
| Reaction Type | Reagents/Conditions | Resulting Scaffold |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Aminopyridine derivatives, precursors to fused N-heterocycles |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Aryl/heteroaryl-substituted pyridines |
| Sonogashira Coupling | Pd/Cu catalysts, base, terminal alkyne | Alkynylpyridines, intermediates for quinolines/isoquinolines |
| Nucleophilic Aromatic Substitution | Hydrazine hydrate | Hydrazinylpyridines, precursors for triazolopyridines mdpi.com |
| Condensation/Cyclization | Guanidine, Amidines | Fused pyrimidine (B1678525) rings (e.g., pyrido[2,3-d]pyrimidines) |
Precursor for Further Functionalization at Pyridine and Alkyl Positions
2-Chloro-3-(1,1-difluoroethyl)pyridine offers multiple sites for subsequent chemical modification, enhancing its utility as a versatile synthetic intermediate.
Functionalization via the Chloro Group: The primary and most straightforward functionalization involves the displacement of the chlorine atom at the 2-position. This position is highly activated towards nucleophilic attack. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, thereby creating diverse libraries of 3-(1,1-difluoroethyl)pyridine (B53828) derivatives.
Functionalization of the Pyridine Ring: Beyond the chloro-group, other positions on the pyridine ring can be functionalized. Directed ortho-metalation, guided by the existing substituents, can enable the introduction of new groups at the C4 or C6 positions. Halogen-metal exchange followed by quenching with an electrophile is another powerful strategy for introducing functionality at specific sites. researchgate.net
Functionalization of the Alkyl Position: The 1,1-difluoroethyl group is generally robust and less prone to reaction. However, under specific radical-based or strong base conditions, functionalization of the terminal methyl group could be envisioned, although this is a more challenging transformation. The primary role of this group is typically to act as a stable bioisostere rather than a reactive handle.
Strategic Building Block for Agrochemical and Pharmaceutical Research and Development
Pyridine and its derivatives are fundamental scaffolds in medicinal and agrochemical chemistry. nih.govnih.govmdpi.com The introduction of fluorine atoms or fluorinated groups, such as the 1,1-difluoroethyl moiety, is a widely adopted strategy to modulate a molecule's properties. nih.govsemanticscholar.org this compound serves as a key starting material for creating novel compounds in these sectors, offering a pre-packaged fluorinated motif on a versatile heterocyclic core.
Bioisosteric replacement is a cornerstone of drug design, where a specific functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. sci-hub.seprinceton.edu The 1,1-difluoroethyl group is a well-established bioisostere of the methoxy (B1213986) group. nih.govcas.cn
The substitution of a metabolically vulnerable methoxy group with a stable 1,1-difluoroethyl group can prevent O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance. This replacement often improves metabolic stability and bioavailability. nih.govcas.cn The difluoroethyl group mimics the steric and electronic characteristics of the methoxy group, thus preserving the key interactions with the biological target. nih.gov this compound provides a direct route for medicinal chemists to incorporate this beneficial bioisostere into pyridine-based drug candidates.
Table 2: Comparison of Methoxy and 1,1-Difluoroethyl Groups as Bioisosteres
| Property | Methoxy Group (-OCH₃) | 1,1-Difluoroethyl Group (-CF₂CH₃) | Significance in Drug Design |
| Metabolic Stability | Prone to enzymatic O-demethylation | Highly resistant to oxidative metabolism | Increased in vivo half-life and bioavailability. nih.govcas.cn |
| Lipophilicity (logP) | Moderately lipophilic | More lipophilic | Can enhance membrane permeability and binding affinity. sci-hub.se |
| Hydrogen Bonding | Oxygen is a hydrogen bond acceptor | Fluorine atoms are weak hydrogen bond acceptors | Can subtly alter interactions with biological targets. sci-hub.se |
| Dipole Moment | Possesses a significant dipole moment | Possesses a strong dipole moment | Influences molecular conformation and electronic interactions. nih.gov |
Contribution to Structure-Activity Relationship (SAR) Studies of Bioactive Molecules
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. nih.govnih.gov They involve making systematic chemical modifications to a molecule and assessing the impact on its biological activity. This compound is an ideal building block for SAR exploration for several reasons:
Introduction of a Key Moiety: It allows for the direct insertion of the 3-(1,1-difluoroethyl)pyridine core into a target molecule to test the effect of this specific fluorinated heterocycle on biological activity.
Vector for Diversification: The chlorine atom at the 2-position acts as a point for diversification. By reacting the intermediate with a variety of nucleophiles (amines, alcohols, etc.), chemists can generate a library of analogs.
Probing Electronic and Steric Effects: Comparing the activity of these analogs helps researchers understand the electronic and steric requirements of the binding site, guiding further rational drug design. nih.govcas.cn
By using this building block, research programs can efficiently explore how the presence of a fluorinated pyridine affects potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME) properties.
Development of New Catalytic Systems or Reagents Derived from Fluorinated Pyridines
While direct evidence for the use of this compound in developing new catalytic systems is not prominent, its structural features suggest potential applications. Pyridine derivatives are widely used as ligands in transition-metal catalysis. The nitrogen atom can coordinate to a metal center, and the electronic properties of the pyridine ring, which are significantly influenced by the electron-withdrawing fluoroalkyl and chloro substituents, can tune the catalytic activity of the metal.
Derivatives of this compound could potentially be converted into novel ligands for various catalytic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric catalysis. Furthermore, the unique properties of highly fluorinated compounds are also being explored in the development of new reagents for specialized chemical transformations, such as electrophilic fluorination or fluoroalkylation.
Future Directions and Outstanding Challenges in the Synthesis and Application of 2 Chloro 3 1,1 Difluoroethyl Pyridine
Development of Greener and More Sustainable Synthetic Protocols
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For 2-Chloro-3-(1,1-difluoroethyl)pyridine, this translates to a need for greener and more sustainable protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key areas of future development include:
Alternative Fluorinating Reagents: Traditional fluorination methods often employ harsh and toxic reagents. Research is ongoing to develop milder and more selective fluorinating agents. For instance, the use of sulfonyl fluorides has been explored as a more benign alternative for deoxyfluorination. acs.orgucla.edu The principles of green chemistry also encourage the recycling and reuse of reactants to minimize waste.
Catalytic Methods: The development of catalytic methods for the introduction of the 1,1-difluoroethyl group is a significant goal. This would reduce the stoichiometric use of reagents and improve atom economy.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.
| Parameter | Traditional Synthesis | Green/Sustainable Approach |
| Reagents | Often stoichiometric and hazardous | Catalytic, recyclable, and less toxic |
| Solvents | Often chlorinated or other volatile organic compounds | Greener solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-free conditions |
| Energy | Often requires high temperatures and pressures | Milder reaction conditions, use of alternative energy sources (e.g., microwave, ultrasound) |
| Waste | Can generate significant amounts of hazardous waste | Minimized waste generation, focus on atom economy |
Exploration of Novel Reactivity and Unprecedented Transformations
While this compound is a valuable building block, there is always room to explore its reactivity in new and unprecedented ways. Future research in this area may focus on:
C-H Functionalization: Direct functionalization of the pyridine (B92270) ring's C-H bonds offers a more atom-economical approach to synthesizing derivatives. Rh(III)-catalyzed C-H functionalization has been successfully used for the preparation of other fluorinated pyridines and could be applied to this compound. nih.gov
Cross-Coupling Reactions: The chlorine atom at the 2-position is a handle for various cross-coupling reactions. However, the presence of the 1,1-difluoroethyl group can influence the reactivity. Overcoming the challenges associated with coupling 2-pyridyl nucleophiles, often referred to as the "2-pyridyl problem," remains an active area of research. nih.gov
Novel Ring-Forming Reactions: Utilizing the unique electronic properties conferred by the fluoroalkyl group to participate in novel cycloaddition or annulation reactions could lead to the synthesis of new and complex heterocyclic systems.
Advancements in Automated Synthesis and High-Throughput Experimentation for Fluorinated Heterocycles
The demand for large libraries of fluorinated compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). These technologies can accelerate the discovery and optimization of reactions for synthesizing compounds like this compound and its derivatives.
Automated Platforms: Fully automated synthesis platforms can perform multi-step syntheses with minimal human intervention, enabling the rapid production of compound libraries. nih.govamazonaws.com
High-Throughput Screening: HTE allows for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, temperature) to identify optimal parameters for a given transformation. This is particularly useful for challenging reactions like fluorination and cross-coupling.
| Technology | Application in the Synthesis of this compound |
| Automated Synthesis | Rapid synthesis of derivatives for structure-activity relationship (SAR) studies. |
| High-Throughput Experimentation | Optimization of reaction conditions for improved yield, selectivity, and sustainability. |
| Flow Chemistry | Scalable and safe production of the target compound and its derivatives. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis. nih.govchemai.io These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. For this compound, AI and ML could be applied to:
Predicting Reaction Outcomes: Machine learning models can be trained to predict the success and yield of a reaction based on the starting materials, reagents, and conditions. acs.orgucla.edu This can save significant time and resources by avoiding unsuccessful experiments.
Optimizing Reaction Conditions: AI algorithms can explore a vast parameter space to identify the optimal conditions for a given reaction, leading to higher yields and purities.
Retrosynthetic Analysis: AI tools can propose novel synthetic routes to this compound and its derivatives, potentially uncovering more efficient and sustainable pathways.
Discovery of Emerging Applications and Broader Impact in Chemical Sciences
While the primary applications of this compound are currently in the agrochemical and pharmaceutical industries, its unique properties may lead to its use in other areas of chemical science. Future research could explore its potential in:
Materials Science: The introduction of the 1,1-difluoroethylpyridine moiety into organic materials could impart desirable properties such as thermal stability, altered electronic characteristics, and modified solubility.
Coordination Chemistry: Pyridine derivatives are excellent ligands for metal catalysts. mdpi.com The electronic properties of this compound could be exploited to create novel ligands for catalysis.
Chemical Biology: As a building block for bioactive molecules, this compound could be incorporated into chemical probes to study biological processes.
The continued exploration of the synthesis and reactivity of this compound, driven by advancements in green chemistry, automation, and artificial intelligence, will undoubtedly lead to new discoveries and applications, further solidifying its importance in the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-3-(1,1-difluoroethyl)pyridine, and how can intermediates be optimized?
Methodological Answer: Synthesis typically involves multi-step functionalization of pyridine derivatives. A plausible route is:
Halogenation : Introduce chlorine at the 2-position via electrophilic substitution using reagents like POCl₃ or PCl₃ under reflux .
Difluoroethylation : Use a palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) to attach the 1,1-difluoroethyl group at the 3-position. Optimize ligand choice (e.g., XPhos) and solvent (e.g., THF) to enhance yield .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry of boronic ester intermediates to minimize byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., chlorine at C2, difluoroethyl at C3). NMR quantifies fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., Cl, F signatures) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles, particularly for polymorph studies .
Data Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. How does the electronic nature of substituents influence the reactivity of this compound in further functionalization?
Methodological Answer:
- Chlorine (C2) : Acts as an electron-withdrawing group, directing electrophilic attacks to the 4- and 6-positions of the pyridine ring.
- 1,1-Difluoroethyl (C3) : The electron-deficient CF₂CH₃ group enhances stability against nucleophilic substitution but facilitates radical reactions (e.g., photochemical coupling) .
Experimental Design : Test regioselectivity via nitration (HNO₃/H₂SO₄) or halogenation (NBS) to identify preferred reaction sites .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity data during functionalization?
Methodological Answer:
- Competitive Kinetic Studies : Compare reaction rates of competing sites under varying conditions (e.g., solvent polarity, temperature).
- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices and localize electrophilic/nucleophilic regions .
- Isotopic Labeling : Track reaction pathways using -labeled intermediates to confirm mechanistic hypotheses .
Case Study : In similar trifluoromethylpyridines, steric effects from bulky substituents override electronic preferences, necessitating MD simulations to predict outcomes .
Q. How can computational methods predict biological interactions of this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding with target proteins (e.g., enzymes or receptors). Parameterize fluorine interactions using force fields like AMBER .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP, bioavailability) via SwissADME or ADMETLab. Note that fluorinated groups enhance metabolic stability .
Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with analogs like S1P4 agonists .
Q. What are the stability challenges under varying experimental conditions, and how can they be mitigated?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C common for fluorinated pyridines). Store at -20°C under inert gas (Ar/N₂) .
- Hydrolytic Sensitivity : Test pH-dependent degradation (e.g., HCl/NaOH solutions). Use anhydrous solvents (e.g., dried DCM) for reactions .
- Light Sensitivity : Protect from UV exposure (amber glassware) to prevent radical-mediated decomposition .
Q. How does the compound’s stereoelectronic profile influence its utility in catalysis or material science?
Methodological Answer:
- Electron-Deficient Ligands : The pyridine’s electron-withdrawing groups enhance metal coordination in catalysis (e.g., Pd complexes for cross-coupling) .
- Fluorine Effects : The difluoroethyl group lowers surface energy, making the compound suitable for hydrophobic coatings or liquid crystal matrices .
Case Study : Analogous chloropyridines with fluorinated side chains exhibit enhanced charge transport in OLEDs; measure HOMO/LUMO gaps via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
